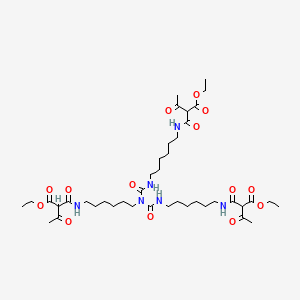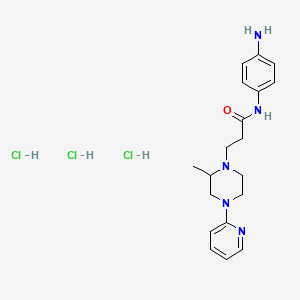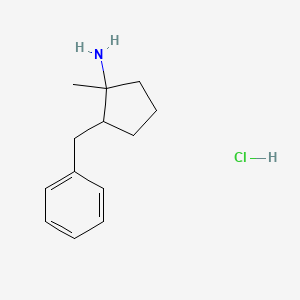
2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl- is a chemical compound with the molecular formula C12H12ClNO2 It is known for its unique structure, which includes a benzofuran ring substituted with a carboxamide group, a chlorine atom, and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl- typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with acid catalysts.
Introduction of Carboxamide Group: The carboxamide group is introduced via the reaction of the benzofuran derivative with an appropriate amine under dehydrating conditions.
Methylation: The methyl groups are introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane or ethanol, and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted benzofuran derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interaction with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
2-Benzofurancarboxamide, 4-chloro-N,N,3-dimethyl-: Similar structure but with one less methyl group.
2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl-5-methyl-: Additional methyl group on the benzofuran ring.
2-Benzofurancarboxamide, 4-bromo-N,N,3-trimethyl-: Bromine atom instead of chlorine.
Uniqueness
2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
81718-69-6 |
|---|---|
Molecular Formula |
C12H12ClNO2 |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
4-chloro-N,N,3-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C12H12ClNO2/c1-7-10-8(13)5-4-6-9(10)16-11(7)12(15)14(2)3/h4-6H,1-3H3 |
InChI Key |
DUAMOCRWBIDBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=CC=C2)Cl)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


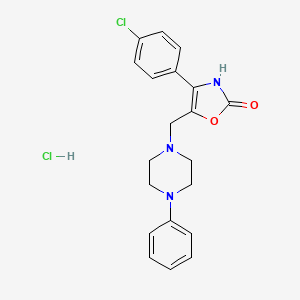
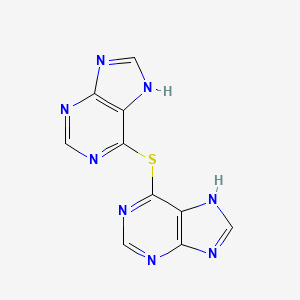
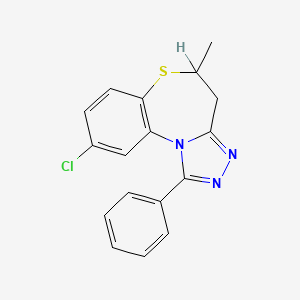

![(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol](/img/structure/B12740979.png)
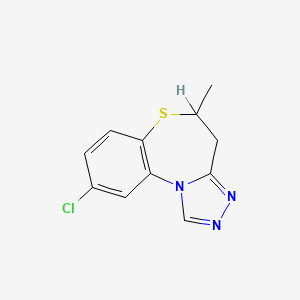

![(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12740999.png)
